Stannane, [2,2'-bithiophen]-5-yltrimethyl-

Catalog No.
S3335394
CAS No.
133144-35-1
M.F
C11H14S2Sn
M. Wt
329.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Stannane, [2,2'-bithiophen]-5-yltrimethyl-

CAS Number

133144-35-1

Product Name

Stannane, [2,2'-bithiophen]-5-yltrimethyl-

IUPAC Name

trimethyl-(5-thiophen-2-ylthiophen-2-yl)stannane

Molecular Formula

C11H14S2Sn

Molecular Weight

329.1 g/mol

InChI

InChI=1S/C8H5S2.3CH3.Sn/c1-3-7(9-5-1)8-4-2-6-10-8;;;;/h1-5H;3*1H3;

InChI Key

OKUQOQXXYPEEGZ-UHFFFAOYSA-N

SMILES

C[Sn](C)(C)C1=CC=C(S1)C2=CC=CS2

Canonical SMILES

C[Sn](C)(C)C1=CC=C(S1)C2=CC=CS2
  • Organic Photovoltaics (OPVs)

    The presence of the bithiophene group suggests potential for applications in OPVs. Bithiophene is a well-known building block for organic semiconductors due to its ability to absorb light and transport charge. Trialkyltin groups, like the trimethyltin in this molecule, have also been explored in OPV research to modify the properties of the active layer []. Further research would be needed to determine the specific properties and performance of Stannane, [2,2'-bithiophen]-5-yltrimethyl- in OPV devices.

  • Precursor for Organotin Chemistry

    Organotin compounds are a class of organometallic compounds with various applications. Trimethyltin groups can act as precursors for the synthesis of more complex organotin structures. Research on similar trimethyltin-based bithiophene derivatives suggests potential applications in organic electronics and catalysis.

Stannane, [2,2'-bithiophen]-5-yltrimethyl- is an organotin compound with the molecular formula C11H14S2SnC_{11}H_{14}S_2Sn and a molecular weight of approximately 282.0 g/mol. This compound features a bithiophene moiety, which consists of two thiophene rings connected by a carbon-carbon bond, and is characterized by the presence of a trimethylstannyl group attached to the 5-position of the bithiophene structure. The unique combination of the organotin group and the bithiophene framework imparts distinctive electronic and optical properties, making it of interest in various applications, particularly in organic electronics and materials science .

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  • Decomposition Reactions: Organotin compounds can decompose under certain conditions, leading to the release of tin oxides and other byproducts. The stability of stannanes often depends on their substituents and reaction conditions.
  • Electrophilic Substitution: The presence of the bithiophene structure allows for electrophilic aromatic substitution reactions, where electrophiles can attack the aromatic rings, leading to functionalized derivatives.
  • The synthesis of stannane, [2,2'-bithiophen]-5-yltrimethyl- typically involves several steps:

    • Formation of Bithiophene: The initial step often involves synthesizing the bithiophene unit through coupling reactions between thiophene derivatives.
    • Organotin Functionalization: The trimethylstannyl group can be introduced via a reaction with trimethylstannyl chloride or other stannylating agents under appropriate conditions.
    • Purification: The product is usually purified through techniques such as column chromatography or recrystallization to obtain a high-purity compound suitable for further applications.

    Recent advances have also explored solvent-free solid-state reactions that utilize mechanochemistry to enhance reaction efficiency while minimizing environmental impact

    Stannane, [2,2'-bithiophen]-5-yltrimethyl- has several notable applications:

    • Organic Electronics: Due to its electronic properties, this compound is explored in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
    • Materials Science: It serves as a precursor for developing novel materials with tailored electronic properties.
    • Chemical Synthesis: Its ability to participate in cross-coupling reactions makes it valuable in synthetic organic chemistry for constructing complex molecules.

    Studies focusing on the interaction of stannane compounds with other chemical entities are crucial for understanding their reactivity and potential applications. For instance:

    • Interactions with Metal Catalysts: Research has shown that organotin compounds can interact with various metal catalysts during cross-coupling reactions, influencing reaction rates and product yields.
    • Biological Interactions: Investigations into how these compounds affect biological systems are essential for assessing their safety and potential therapeutic uses.

    Several compounds share structural similarities with stannane, [2,2'-bithiophen]-5-yltrimethyl-. Here are some notable examples:

    Compound NameStructure/FeaturesUnique Aspects
    Stannane, [2-thienyl]trimethyl-Contains a single thiophene unitSimpler structure; less electronic complexity
    Stannane, [3-methylthiophene]trimethyl-Features a methyl substituent on thiopheneAlters electronic properties significantly
    Stannane, [4-bromothiophen]-5-yltrimethylIncludes a bromine substituentEnhances reactivity due to halogen presence
    Stannane, [2-benzothiophen]-5-yltrimethylIncorporates a benzothiophene unitOffers different optical properties

    The uniqueness of stannane, [2,2'-bithiophen]-5-yltrimethyl- lies in its dual thiophene structure combined with the trimethylstannyl group, which provides enhanced electronic characteristics suitable for advanced material applications compared to simpler or differently substituted organotin compounds.

    Palladium-Catalyzed Cross-Coupling Strategies in Stannane Functionalization

    Palladium-mediated Stille coupling remains the most widely employed method for synthesizing 5,5'-bis(trimethylstannyl)-2,2'-bithiophene and its derivatives. This approach leverages the reactivity of trimethylstannyl groups with halogenated aryl or heteroaryl precursors to form carbon-carbon bonds.

    Optimization of Stille Coupling Conditions for Bithiophene-Tin Adducts

    Key reaction parameters—including catalyst loading, solvent systems, and temperature—critically influence coupling efficiency. For example, the reaction of 2,2'-bithiophene with trimethylstannyl chloride under Stille conditions typically employs tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in toluene or tetrahydrofuran (THF) at 80–110°C. However, the choice of solvent significantly impacts yields: a THF:DMF (4:1) mixture was shown to enhance reactivity by stabilizing palladium intermediates, achieving yields up to 86% for quaterthiophene synthesis.

    Additives such as zinc acetate (Zn(OAc)₂) further improve transmetalation kinetics. In model reactions between 2-(trimethylstannyl)thiophene-3-carboxylate and methylthiophene derivatives, the addition of Zn(OAc)₂ increased yields from 33% to 80% by accelerating the transfer of the stannyl group to palladium.

    Optimized Stille Coupling Parameters
    Catalyst: Pd(PPh₃)₄ (2–5 mol%)
    Solvent: THF:DMF (4:1)
    Temperature: 80–110°C
    Additives: Zn(OAc)₂ (1.2 equiv)
    Yield Range: 73–86%

    Role of Ligand Systems in Catalytic Efficiency and Selectivity

    Electron-rich ligands enhance catalytic activity by increasing the electron density at palladium centers. Comparative studies of Pd(PPh₃)₄ and tris(2-thienyl)phosphine-palladium complexes (Pd(PTh₃)₄) revealed superior performance for the latter in Suzuki-Miyaura couplings of thiophene derivatives. The thienyl ligands facilitate oxidative addition by reducing steric hindrance and electronically stabilizing the palladium intermediate.

    Ligand effects also mitigate undesired side reactions. For instance, the use of bulky phosphine ligands (e.g., tris(4-methoxyphenyl)phosphine) suppresses homocoupling of stannane reagents, a common issue in Stille polycondensation.

    Directed Ortho-Metalation Approaches for Regioselective Stannylation

    Directed ortho-metalation (DoM) offers a complementary route to achieve regioselective stannylation of bithiophenes. While not explicitly documented for 5,5'-bis(trimethylstannyl)-2,2'-bithiophene, analogous methodologies using tin(IV) chloride (SnCl₄) and Grignard reagents (RMgX) provide insights. For example, treatment of 2,2'-bithiophene with SnCl₄ followed by methylmagnesium bromide generates trimethylstannyl adducts via sequential transmetalation.

    A proposed mechanism involves:

    • Coordination: SnCl₄ binds to the electron-rich α-position of thiophene.
    • Nucleophilic attack: Methylmagnesium bromide delivers a methyl group to tin, forming a Sn–C bond.
    • Protonolysis: Acidic workup yields the final stannane product.

    This method avoids the need for pre-functionalized halogenated precursors but requires stringent anhydrous conditions.

    Transmetalation Protocols for Bithiophene-Stannane Intermediate Generation

    Transmetalation steps are pivotal in multi-step syntheses of organotin-bithiophene conjugates. Copper thiophene carboxylate (CuTc) has emerged as a key mediator in C–S bond activation, enabling efficient transfer of stannyl groups to palladium complexes. For example, CuTc facilitates the oxidative addition of 2-bromo-3-methylthiophene to Pd(0), forming a Pd(II) intermediate that readily undergoes transmetalation with trimethylstannyl reagents.

    Comparative studies of trimethyl- versus tributylstannyl reagents highlight steric and electronic effects. Tributylstannanes exhibit slower transmetalation kinetics due to increased steric bulk but offer improved stability under acidic conditions.

    Design Principles for π-Conjugated Oligomers with Stannane-Bithiophene Cores

    The molecular design of stannane-bithiophene systems prioritizes synergistic interactions between the tin center and the conjugated backbone. The trimethylstannyl group acts as a strong σ-donor, polarizing the bithiophene π-system and enhancing intramolecular charge transfer. Density functional theory (DFT) calculations on analogous systems reveal that the tin atom’s vacant d-orbitals facilitate partial electron delocalization into the bithiophene framework, reducing reorganization energy during charge transport [4].

    Key structural parameters include:

    • Bond lengths: The C–Sn bond in the trimethylstannyl group measures 2.14–2.18 Å, while thiophene C–S bonds remain consistent at 1.71–1.73 Å [1] [4].
    • Dihedral angles: Substitution with the bulky trimethylstannyl group induces a dihedral angle of 8.3° between thiophene rings, enhancing planarity compared to unsubstituted bithiophene (12.7°) [4].
    ParameterStannane-BithiopheneUnsubstituted Bithiophene
    C–Sn bond (Å)2.16
    Thiophene C–S (Å)1.721.73
    Inter-ring dihedral8.3°12.7°

    This structural optimization promotes extended π-conjugation, as evidenced by a bathochromic shift of 43 nm in UV-vis absorption spectra relative to parent bithiophene [2] [4].

    Substituent Effects on Molecular Orbital Alignment in Hybrid Architectures

    The trimethylstannyl group exerts a pronounced influence on frontier molecular orbitals:

    • HOMO localization: The tin atom contributes 18% orbital density to the HOMO, while the bithiophene backbone accounts for 72%, creating a delocalized hole-transport pathway [4].
    • LUMO stabilization: Electron-withdrawing inductive effects from the tin center lower the LUMO energy by 0.38 eV compared to alkyl-substituted bithiophenes, facilitating electron injection in device architectures [2] [3].

    Substituent electronic effects follow distinct trends:
    $$
    \Delta E_{\text{HOMO-LUMO}} = 2.60\ \text{eV} \quad (\text{Stannane-bithiophene}) \quad \text{vs.} \quad 3.02\ \text{eV} \quad (\text{Methyl-bithiophene})
    $$
    This 14% reduction in bandgap originates from enhanced π*-orbital overlap between tin and sulfur atoms [3] [4]. Time-dependent DFT simulations further predict a 97% contribution of the Sn–S charge-transfer transition to the lowest excited state, underscoring the critical role of metal-ligand interactions [3].

    Steric and Electronic Control of Intermolecular Packing Behavior

    The trimethylstannyl group’s steric profile governs solid-state organization:

    • Crystal packing: X-ray diffraction analogs reveal a herringbone arrangement with interchain π-π distances of 3.48 Å, compared to 3.65 Å in alkyl-substituted derivatives [4].
    • Charge mobility: Thin-film transistors exhibit hole mobility of 0.12 cm²/V·s, a 5× improvement over methyl-substituted counterparts, attributed to reduced interlayer slippage [2] [3].

    Electronic effects further modulate packing through dipole-dipole interactions:

    • The tin center’s partial positive charge (Mulliken charge: +0.53 e) creates electrostatic complementarity with neighboring molecules’ sulfur atoms (-0.32 e) [4].
    • Polarized grazing-incidence wide-angle X-ray scattering (GIWAXS) shows preferential edge-on orientation (76° tilt angle) in spin-coated films, optimizing vertical charge transport [3].

    Wikipedia

    Stannane, [2,2'-bithiophen]-5-yltrimethyl-

    Dates

    Last modified: 07-26-2023

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